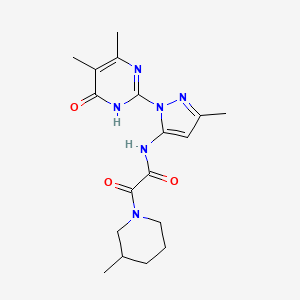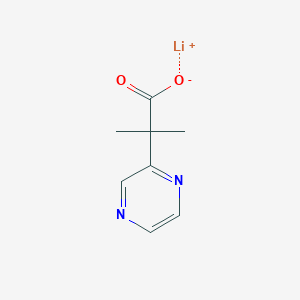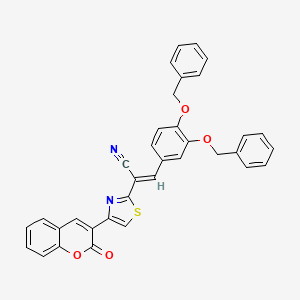
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biodegradation of Sulfonamides
Sulfonamides, including compounds with structures similar to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, are notable for their persistence in the environment and potential to propagate antibiotic resistance. Research on Microbacterium sp. strain BR1 highlighted a novel microbial strategy involving ipso-hydroxylation followed by fragmentation for the degradation of sulfamethoxazole and similar sulfonamides, which could have implications for environmental bioremediation strategies (Ricken et al., 2013).
Antimicrobial Activity
Derivatives of sulfonamides, including those containing specific scaffolds like 5-chloro-2-hydroxybenzaldehyde, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of pathogens, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, Mycobacterium tuberculosis, and other mycobacteria, indicating their potential use in developing new antimicrobial agents (Krátký et al., 2012).
Drug Metabolism Studies
The application of biocatalysis to drug metabolism has been explored with compounds similar to the one , specifically in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach, using Actinoplanes missouriensis, demonstrates the utility of microbial systems in generating metabolites for drug development and research, providing a tool for studying drug metabolism (Zmijewski et al., 2006).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and screened for their cytotoxic activity against various human cell lines and antimicrobial properties. This research illustrates the potential of sulfonamide derivatives in the development of new therapeutic agents with both antimicrobial and antiproliferative effects, indicating a broad spectrum of potential applications in medical research (Abd El-Gilil, 2019).
Mechanism of Action
Indole Moiety
Indole is a heterocyclic compound that is important in many biological systems. It is a part of the amino acid tryptophan and is a precursor to many pharmaceuticals and dyes . Indole derivatives have been shown to possess a wide range of biological activities, including antimicrobial properties .
Benzofuran Moiety
Benzofuran is another heterocyclic compound that is a component of many pharmaceuticals and natural products. Benzofuran derivatives have been studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-21-8-6-13-10-14(2-4-17(13)21)18(22)12-20-26(23,24)16-3-5-19-15(11-16)7-9-25-19/h2-6,8,10-11,18,20,22H,7,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTPRNJYFBXYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

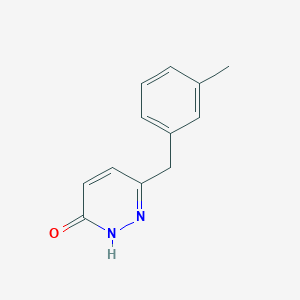
![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)


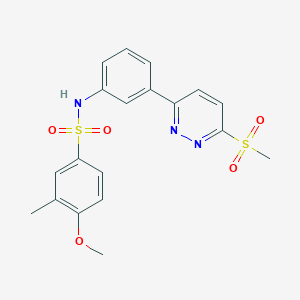
![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)


![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2546473.png)

